Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 449177-15-5
VCID: VC8117011
InChI: InChI=1S/C12H13ClN2O3S/c1-3-18-12(17)10-7(2)8(6-14)11(19-10)15-9(16)4-5-13/h3-5H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C
Molecular Formula: C12H13ClN2O3S
Molecular Weight: 300.76 g/mol

Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

CAS No.: 449177-15-5

Cat. No.: VC8117011

Molecular Formula: C12H13ClN2O3S

Molecular Weight: 300.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate - 449177-15-5

Specification

CAS No. 449177-15-5
Molecular Formula C12H13ClN2O3S
Molecular Weight 300.76 g/mol
IUPAC Name ethyl 5-(3-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C12H13ClN2O3S/c1-3-18-12(17)10-7(2)8(6-14)11(19-10)15-9(16)4-5-13/h3-5H2,1-2H3,(H,15,16)
Standard InChI Key WCCHBHKPVOLCJC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C
Canonical SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C

Introduction

Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family, which is known for its aromatic properties and significant role in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, featuring a thiophene ring, a cyano group, an ethyl ester, and a 3-chloropropanoyl moiety, making it versatile for various chemical reactions and applications.

Synthesis Methods

The synthesis of Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds in the thiophene family often involve the following general steps:

  • Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.

  • Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source.

  • 3-Chloropropanoylation: The 3-chloropropanoyl group is introduced through a reaction with 3-chloropropanoyl chloride in the presence of a base.

  • Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Biological Activity and Applications

While specific biological activity data for Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate are not readily available, compounds with similar structures are known to participate in various chemical reactions and have potential biological activities. Thiophene derivatives are often explored for their roles in pharmaceutical applications due to their ability to interact with biological targets effectively.

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